Pyridoclax
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoclax is considered a promising anticancer drug . It acts as a protein-protein interaction disruptor with potential applications in the treatment of ovarian, lung, and mesothelioma cancers . It is also identified as a potent Mcl-1 inhibitor .
Synthesis Analysis
Eighteen sensibly selected structural analogues of Pyridoclax were synthesized . Their physicochemical properties were systematically assessed and analyzed .Molecular Structure Analysis
The molecular formula of Pyridoclax is C29H22N4 . Its molecular weight is 426.51 .Physical And Chemical Properties Analysis
Pyridoclax has a molecular weight of 426.51 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Pyridoclax is recognized as a promising anticancer drug, particularly effective against ovarian, lung, and mesothelioma cancers. It functions by disrupting protein-protein interactions, which are crucial in the progression of these cancers. Researchers synthesized analogues of Pyridoclax to investigate their druggability and interactions with membranes, which is essential for understanding the drug's mode of action and potential toxic effects (De Pascale et al., 2019).
Enhanced Drug Delivery : To improve the physicochemical properties of Pyridoclax, especially its solubility, researchers developed Pyridoclax-loaded nanoemulsions. These nanoemulsions showed enhanced anticancer effects on chemoresistant ovarian cancer cells and were found to be more effective than the drug in its free form (Groo et al., 2020).
Solubility Enhancement Strategies : A comparison between two strategies to enhance Pyridoclax's solubility—salt synthesis and nanoemulsion delivery—revealed that while salt improved the drug's thermodynamic solubility, nanoemulsions provided a much higher apparent solubility. These findings suggest nanoemulsions as a valuable option for preclinical studies on Pyridoclax (Groo et al., 2017).
Lipophilicity Determination : The lipophilicity of Pyridoclax was determined using microplate assays, which is crucial in drug discovery. This study highlighted the lipophilic nature of Pyridoclax and its interactions with biomimetic membranes (Smeralda et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Pyridoclax is considered very promising in the treatment of chemoresistant ovarian cancers . To correct the unfavorable intrinsic physico-chemical properties of this BCS II drug, a formulation strategy was implied in the drug discovery step . Pyridoclax-loaded nanoemulsions were developed to permit its preclinical evaluation .
Eigenschaften
IUPAC Name |
2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGSYXQFYRWBEC-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoclax |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.